molecular formula C11H19NO3S2 B2693443 tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate CAS No. 173411-50-2

tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate

Cat. No.: B2693443
CAS No.: 173411-50-2
M. Wt: 277.4
InChI Key: CTZLBFCASITSML-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group and a 1,3-dithiane moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable 1,3-dithiane derivative under controlled conditions. One common method involves the use of palladium-catalyzed reactions to facilitate the formation of the desired product . The reaction conditions often include mild temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiane moiety to a more reduced form.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more reduced dithiane derivatives .

Scientific Research Applications

Tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The 1,3-dithiane moiety can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate is unique due to its combination of the tert-butyl carbamate and 1,3-dithiane moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S2/c1-11(2,3)15-10(14)12-7-8(13)9-16-5-4-6-17-9/h9H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZLBFCASITSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1SCCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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